4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide
Overview
Description
4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide is an organic compound with a complex structure that includes an ethyl group, a methyl group, a phenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and coupling reactions. The process begins with the acylation of a benzene derivative, followed by the reduction of the acyl group to an alkane. The final step involves the coupling of the resulting intermediate with a pyridinyl derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide: shares structural similarities with other benzamide derivatives and pyridinyl compounds.
N-{2-methyl-1-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]propyl}benzamide: Lacks the ethyl group.
4-ethyl-N-{2-methyl-1-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]propyl}aniline: Contains an aniline group instead of a benzamide group.
Uniqueness
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of both ethyl and pyridinyl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-4-19-10-12-22(13-11-19)24(28)26-23(18(2)3)25(29)27-16-14-21(15-17-27)20-8-6-5-7-9-20/h5-14,18,23H,4,15-17H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTXBMCRCSIVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)N2CCC(=CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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